

Biochemical Properties of the GSK4027 Compound: A Technical Guide

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Compound of Interest		
Compound Name:	GSK 4027	
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Introduction

GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1] These two closely related histone acetyltransferases (HATs) are multidomain proteins implicated in various cellular processes, including gene transcription, retroviral infection, inflammation, and cancer development.[1] GSK4027 offers a valuable tool for elucidating the specific roles of the PCAF/GCN5 bromodomains in these pathways. This guide provides an in-depth overview of the biochemical properties of GSK4027, including its binding affinity, selectivity, and cellular activity, along with detailed experimental methodologies and relevant signaling pathways.

Core Biochemical Properties

GSK4027 was developed through the optimization of a weakly potent, non-selective pyridazinone hit.[2] The resulting compound exhibits high potency for the PCAF/GCN5 bromodomains, excellent solubility, and cell permeability.[2] A key feature of GSK4027 as a chemical probe is the availability of GSK4028, its enantiomeric negative control, which allows for rigorous assessment of on-target effects.[2]

Quantitative Data Summary



The following tables summarize the key quantitative data for GSK4027's binding affinity, cellular potency, and selectivity.

Table 1: In Vitro Binding Affinity of GSK4027

Target	Assay	Parameter	Value	Reference
PCAF	TR-FRET	pIC50	7.4 ± 0.11	[1]
PCAF	TR-FRET	IC50	40 nM	[2]
PCAF	BROMOscan	Ki	1.4 nM	[1][2]
GCN5	BROMOscan	Ki	1.4 nM	[1][2]

Table 2: Cellular Activity of GSK4027

Cell Line	Assay	Parameter	Value	Reference
HEK293	NanoBRET	IC50	60 nM	[2]

Table 3: Selectivity Profile of GSK4027

Bromodomain	Assay	Ki (nM)	Fold Selectivity vs. PCAF/GCN5	Reference
BRPF3	BROMOscan	100	>70	[2]
BRD1	BROMOscan	110	>78	[2]
FALZ	BROMOscan	130	>92	[2]
BRPF1	BROMOscan	140	>100	[2]
BET Family	BROMOscan	-	≥18000	[2]

Experimental Protocols



Detailed methodologies for the key experiments cited are crucial for the replication and validation of the reported findings. Below are generalized protocols for the primary assays used to characterize GSK4027.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a proximity-based assay that measures the binding of GSK4027 to the PCAF bromodomain in a competitive format.

Reagents:

- Truncated PCAF bromodomain protein.
- Fluorescently tagged bromodomain ligand (tracer).
- Europium (Eu3+) chelate-labeled antibody against the protein tag (e.g., GST).
- GSK4027 compound at various concentrations.
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

Procedure:

- Add the PCAF bromodomain protein and the Eu3+-labeled antibody to the wells of a microplate and incubate.
- Add GSK4027 at a range of concentrations.
- Add the fluorescently tagged ligand.
- Incubate to allow the binding reaction to reach equilibrium.
- Excite the Europium donor at ~340 nm.
- Measure the emission at two wavelengths: the donor's emission (~615 nm) and the acceptor's emission (~665 nm).



- Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
- Plot the TR-FRET ratio against the GSK4027 concentration to determine the IC50 value.

BROMOscan Assay

The BROMOscan technology is a competitive binding assay that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

- · Principle:
 - Bromodomain proteins are tagged with a unique DNA sequence.
 - The tagged bromodomain is incubated with an immobilized ligand.
 - In the presence of a competing compound (GSK4027), the amount of bromodomain bound to the immobilized ligand is reduced.
 - The amount of bound bromodomain is quantified using quantitative PCR (qPCR) of the DNA tag.[3]
- Procedure (Generalized):
 - Prepare a dilution series of GSK4027.
 - Incubate the DNA-tagged PCAF or GCN5 bromodomain with the immobilized ligand in the presence of GSK4027 or DMSO control.
 - Wash to remove unbound protein.
 - Elute the bound protein-DNA conjugate.
 - Quantify the amount of DNA tag using qPCR.
 - Determine the amount of binding inhibition relative to the DMSO control.
 - Calculate the dissociation constant (Ki) from the dose-response curve.



NanoBRET Target Engagement Assay

This assay measures the engagement of GSK4027 with the full-length PCAF protein in living cells.[2]

Reagents:

- HEK293 cells.
- Plasmid encoding NanoLuc-tagged full-length PCAF.
- Plasmid encoding Halo-tagged histone H3.3.
- NanoBRET fluorescent ligand (tracer).
- GSK4027 compound at various concentrations.
- Nano-Glo substrate.

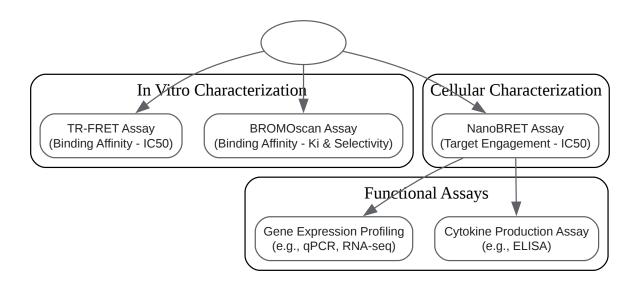
Procedure:

- Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-H3.3 plasmids.
- Plate the transfected cells in a multi-well plate.
- Add the NanoBRET tracer to the cells.
- Add GSK4027 at a range of concentrations.
- Incubate to allow for compound entry and target engagement.
- o Add the Nano-Glo substrate to measure NanoLuc luminescence (donor emission).
- Measure the fluorescence of the tracer (acceptor emission).
- Calculate the NanoBRET ratio.
- Plot the NanoBRET ratio against the GSK4027 concentration to determine the cellular IC50.



Signaling Pathways and Logical Relationships

GSK4027, by inhibiting the bromodomains of PCAF and GCN5, is expected to modulate various signaling pathways where these proteins play a crucial role. The following diagrams illustrate these relationships.



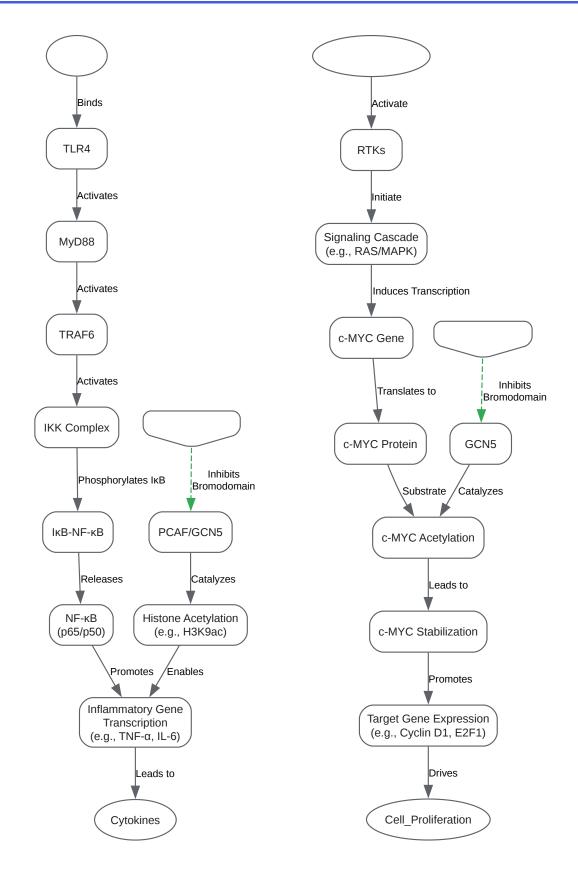
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Experimental workflow for characterizing GSK4027.

PCAF/GCN5 in Inflammatory Signaling

PCAF and GCN5 are involved in regulating the expression of inflammatory genes. For instance, in response to stimuli like lipopolysaccharide (LPS), these HATs can be recruited to the promoters of pro-inflammatory cytokine genes, leading to their transcription. Inhibition of PCAF/GCN5 bromodomains by GSK4027 is expected to attenuate this response.





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